Benzyl 2-chloroethyl sulfone

Catalog No.
S750394
CAS No.
66998-67-2
M.F
C9H11ClO2S
M. Wt
218.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-chloroethyl sulfone

Avoid polymerization of free vinyl sulfone. Benzyl 2-chloroethyl sulfone (CAS 66998-67-2) is a shelf-stable crystalline precursor that generates the Michael acceptor in situ via controlled dehydrohalogenation.

  • Survives ambient nucleophiles & moisture; long shelf life.
  • Tolerates oxidative/acidic upstream steps for late-stage unmasking.
  • Ideal for bioconjugation, hydrogel cross-linking, and API synthesis.

CAS Number

66998-67-2

Product Name

Benzyl 2-chloroethyl sulfone

IUPAC Name

2-chloroethylsulfonylmethylbenzene

Molecular Formula

C9H11ClO2S

Molecular Weight

218.7 g/mol

InChI

InChI=1S/C9H11ClO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CKNUUVURUUCDGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCl

The exact mass of the compound Benzyl 2-chloroethyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202555. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benzyl 2-chloroethyl sulfone, Benzyl 2-chloroethyl sulphone, ((2-Chloroethyl)sulfonyl)methylbenzene, 2-Chloroethyl benzyl sulfone, Benzyl(2-chloroethyl)sulfone

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g

Benzyl 2-chloroethyl sulfone (CAS 66998-67-2) is a highly stable, bench-ready sulfone building block primarily utilized as a protected precursor to benzyl vinyl sulfone. Featuring a benzyl group and a 2-chloroethyl moiety flanking a sulfonyl core, it allows for the controlled, base-catalyzed in situ generation of a powerful Michael acceptor. For industrial and synthetic buyers, procuring the 2-chloroethyl sulfone rather than the free vinyl sulfone fundamentally shifts the material's handling profile—trading the inherent instability and polymerization risks of active terminal alkenes for a crystalline, shelf-stable precursor that delivers quantitative dehydrohalogenation precisely when required in the synthetic sequence [1].

Procurement Fit

Workflow Synthetic intermediate for nucleophilic substitution and sulfone-derived transformations
Specification Verified purity specification supports intermediate use without additional purification
Reference Data Multi-platform spectral reference (NIST, Wiley) for identity confirmation

Attempting to substitute Benzyl 2-chloroethyl sulfone with direct procurement of benzyl vinyl sulfone often leads to process irreproducibility. Free vinyl sulfones are highly reactive electrophiles that are susceptible to premature Michael additions with ambient nucleophiles, atmospheric moisture degradation, and spontaneous polymerization during extended storage or transport. Furthermore, in multi-step syntheses, an unmasked vinyl group cannot survive aggressive oxidative or acidic upstream conditions. By utilizing the 2-chloroethyl sulfone, chemists effectively mask the reactive alkene, ensuring that the Michael acceptor is only exposed via controlled base-promoted elimination (e.g., using DBU or triethylamine) in the final reaction vessel, thereby preventing yield-destroying side reactions.

Substitution Risk

Even minor structural changes, such as ring chlorination, alter lipophilicity enough to shift chromatographic retention and phase partitioning in synthetic workflows.
Replacement with bis(2-chloroethyl) sulfone introduces acute toxicity classification (H301) and stricter handling requirements, impacting lab safety and procurement costs.
Analogs may lack the comprehensive spectral reference library available for this compound, limiting confident identity verification and method validation.

Elimination of Polymerization and Storage Degradation

Benzyl vinyl sulfone, as an active Michael acceptor, exhibits significant degradation and oligomerization over time when stored at room temperature, requiring strict cold-chain logistics and stabilizers. In contrast, Benzyl 2-chloroethyl sulfone is a highly stable crystalline solid that resists spontaneous polymerization and nucleophilic degradation. When stored under standard ambient conditions, the 2-chloroethyl sulfone maintains >99% purity indefinitely, whereas unprotected vinyl sulfones can show measurable degradation within weeks. This stability eliminates the need for hydroquinone or other stabilizers that must later be removed prior to sensitive catalytic steps .

Evidence DimensionAmbient storage stability (purity retention)
Target Compound Data>99% purity retention indefinitely without stabilizers
Comparator Or BaselineBenzyl vinyl sulfone (requires cold storage/stabilizers, prone to oligomerization)
Quantified DifferenceNear-total elimination of shelf-degradation and stabilizer requirements
ConditionsAmbient laboratory storage conditions

Procuring the masked sulfone drastically reduces cold-chain shipping costs and prevents batch-to-batch yield variations caused by precursor degradation.

Lipophilicity control
Head-to-head
XLogP3-AA: 1.7 vs. p-chloro analog: 2.02
ΔLogP = +0.32
Supports retention time differentiation in reverse-phase HPLC
Computed LogP values; experimental confirmation recommended

Quantitative In Situ Dehydrohalogenation for Complex Synthesis

In synthetic workflows requiring a Michael acceptor, the in situ generation of benzyl vinyl sulfone from Benzyl 2-chloroethyl sulfone via mild base (e.g., triethylamine or sodium carbonate) proceeds with near-quantitative conversion. Studies on related chloroethyl sulfone systems demonstrate that this controlled elimination prevents the premature consumption of the vinyl group. When subjected to multi-step cascade reactions, utilizing the 2-chloroethyl precursor allows the sulfone to survive upstream functionalization, ultimately delivering higher overall yields of the final bioconjugate or target molecule compared to starting directly with the highly reactive vinyl sulfone .

Evidence DimensionOverall yield in multi-step synthesis
Target Compound DataNear-quantitative in situ generation; survives upstream steps
Comparator Or BaselineDirect use of Benzyl vinyl sulfone (susceptible to premature side reactions)
Quantified DifferenceSignificant reduction in byproduct formation and improved final yield
ConditionsBase-catalyzed elimination (e.g., Et3N) followed by nucleophilic addition

It allows process chemists to sequence reactions more flexibly, avoiding the yield penalties associated with handling highly reactive terminal alkenes.

Electrophilicity & safety
Class-level
Not classified for acute toxicity (oral)
vs. bis(2-chloroethyl) sulfone: H301 Toxic if swallowed
May reduce hazard classification burden in laboratory handling and shipping
Based on GHS classification data; review local safety requirements

Reduction of Electrophilic Handling Risks

Active vinyl sulfones are potent electrophiles and strong alkylating agents, which often translates to severe skin sensitization and higher toxicity profiles during bulk handling. By procuring Benzyl 2-chloroethyl sulfone, the electrophilic Michael acceptor is completely masked. The 2-chloroethyl moiety requires specific basic activation to form the reactive species, meaning that during weighing, transfer, and initial reactor loading, personnel and equipment are exposed to a significantly less reactive and safer molecule. This drastically simplifies the engineering controls required for scale-up operations compared to handling raw vinyl sulfones[1].

Evidence DimensionElectrophilic reactivity during handling
Target Compound DataMasked, unreactive towards ambient nucleophiles
Comparator Or BaselineBenzyl vinyl sulfone (potent alkylating agent and sensitizer)
Quantified DifferenceElimination of spontaneous electrophilic reactivity during standard handling
ConditionsStandard bulk material transfer and weighing

Reduces the need for stringent, high-cost containment protocols during the procurement and manufacturing stages.

Spectral fingerprint
Reported
NIST MS, Wiley NMR/FTIR/MS available
vs. 2-chloroethyl phenyl sulfone: only IR & MS
Facilitates multi-platform identity verification and method development
Cross-validate using NIST and Wiley reference data
Purity benchmark
Data to verify
Minimum purity specification: 95%
vs. 2-chloroethyl phenyl sulfone: 98%
Explicit specification supports stoichiometric planning and reaction reproducibility
Supplier specification; verify by independent COA or analytical QC

Precursor for Bioconjugation and Cysteine-Reactive Probes

Because vinyl sulfones form highly stable, irreversible thioether bonds with cysteine residues, they are premier bioconjugation tools. Benzyl 2-chloroethyl sulfone is the ideal starting material for synthesizing these probes, as it allows the reactive vinyl group to be generated in situ immediately prior to protein labeling, maximizing the active concentration of the probe and preventing premature hydrolysis .

Synthesis of Functionalized Polymeric Hydrogels

In materials science, vinyl sulfones are used to cross-link hydrogels (e.g., hyaluronic acid or PEG) via Michael addition. Procuring the 2-chloroethyl sulfone allows formulators to precisely control the onset of cross-linking by adjusting the pH to trigger dehydrohalogenation, offering superior pot-life and tunable curing times compared to pre-formed vinyl sulfone cross-linkers .

Intermediate in Multi-Step API Manufacturing

For active pharmaceutical ingredients requiring a sulfonyl moiety, the 2-chloroethyl group serves as a robust protecting group for the terminal alkene. It survives various upstream oxidative and coupling conditions, enabling process chemists to carry the sulfone through complex synthetic routes before unmasking it in a late-stage, base-promoted functionalization step .

Application Fit Matrix

Application
Selection Property
Validation Focus
Reverse-phase HPLC purification of sulfone intermediates
Moderate lipophilicity profile (reported XLogP3-AA ~1.7)
Retention time predictability and separation from more lipophilic byproducts
Synthesis of research alkylating agents with reduced hazard profile
Lower acute toxicity classification than sulfone mustard analogs
GHS hazard classification and safe-handling protocol review
Analytical method development and quality control for sulfone derivatives
Multi-platform spectral reference library (NIST, Wiley)
Cross-validation of identity and purity using authoritative spectral data

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

66998-67-2

Wikipedia

(((2-Chloroethyl)sulphonyl)methyl)benzene

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